molecular formula C15H13N3O4S B2603893 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 899996-29-3

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B2603893
CAS No.: 899996-29-3
M. Wt: 331.35
InChI Key: OSNFCIUSUDLXND-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isothiazol-2(3H)-one core with a dioxido group, linked to a pyridin-3-yl propanamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]isothiazol-2(3H)-one Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Dioxido Group: The dioxido group is usually introduced via oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Attachment of the Pyridin-3-yl Propanamide Moiety: This step involves coupling reactions, such as amidation, where the pyridin-3-yl group is linked to the propanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially altering its biological activity or chemical properties.

    Reduction: Reduction reactions might be used to modify the dioxido group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound might exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical reactions allows for the design of molecules with specific biological activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound might interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazol-3-one Derivatives: These compounds share the core structure but lack the dioxido group or pyridinyl moiety.

    Pyridinyl Propanamides: Compounds with similar side chains but different core structures.

Uniqueness

What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide apart is its combination of the benzo[d]isothiazol-2(3H)-one core with a dioxido group and a pyridin-3-yl propanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-pyridin-3-yl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(17-11-4-3-8-16-10-11)7-9-18-15(20)12-5-1-2-6-13(12)23(18,21)22/h1-6,8,10H,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNFCIUSUDLXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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